Parp1-IN-17

PARP1 selectivity enzymatic assay synthetic lethality

Parp1-IN-17 is a subnanomolar PARP1-selective inhibitor that minimizes PARP2-associated hematotoxicity. It enables unambiguous target validation in BRCA-deficient cancer models with superior therapeutic index over first-generation PARP inhibitors. Ideal for preclinical oncology and DNA repair research.

Molecular Formula C24H27FN4O
Molecular Weight 406.5 g/mol
Cat. No. B15138772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParp1-IN-17
Molecular FormulaC24H27FN4O
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C3=CC=CC=C3C(CCN2CC4=CN(N=N4)C5=CC=CC=C5F)O
InChIInChI=1S/C24H27FN4O/c25-21-10-4-5-11-22(21)29-17-18(26-27-29)16-28-15-12-23(30)19-8-2-3-9-20(19)24(28)13-6-1-7-14-24/h2-5,8-11,17,23,30H,1,6-7,12-16H2
InChIKeySVHPOLAJUBAEQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parp1-IN-17: A High-Potency, PARP1-Selective Inhibitor for Targeted DNA Repair Research


Parp1-IN-17 is a small-molecule inhibitor of poly(ADP-ribose) polymerase 1 (PARP1), designed to achieve subnanomolar enzymatic inhibition and exceptional selectivity over PARP2 and other PARP family members [1]. This compound belongs to the class of PARP1-selective catalytic inhibitors, with demonstrated activity in BRCA-deficient cancer cell models [2]. Unlike first-generation PARP inhibitors that show off-target PARP2 engagement, Parp1-IN-17 prioritizes PARP1 trapping and synthetic lethality with minimal hematopoietic toxicity [1].

Why Parp1-IN-17 Cannot Be Substituted with First-Generation PARP Inhibitors or Pan-PARP Agents


In-class PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib exhibit markedly different selectivity profiles, PARP-trapping potencies, and off-target toxicity risks [1]. Generic substitution ignores that PARP2 inhibition correlates with dose-limiting thrombocytopenia and neutropenia, while PARP1-selective agents like Parp1-IN-17 preserve efficacy and reduce hematological adverse effects [1]. Furthermore, PARP1-trapping activity—distinct from catalytic inhibition—varies by >100-fold across analogs, directly impacting synthetic lethality in BRCA-mutant cells and dictating experimental outcomes [2]. Thus, quantitative comparative data are essential for informed selection.

Quantitative Comparative Evidence for Parp1-IN-17: Enzymatic Potency, Selectivity, and Cellular Efficacy


Parp1-IN-17 Achieves Subnanomolar PARP1 Inhibition with 500-Fold Selectivity over PARP2

In a biochemical fluorescence polarization assay using recombinant human PARP1 and PARP2, Parp1-IN-17 exhibited a PARP1 IC50 of 0.45 nM, compared to Olaparib (PARP1 IC50 = 1.2 nM) and AZD5305 (PARP1 IC50 = 0.38 nM) [1]. For PARP2, Parp1-IN-17 showed an IC50 > 225 nM, yielding a selectivity ratio (PARP2/PARP1) >500. In contrast, Olaparib had a PARP2 IC50 of 8.9 nM (selectivity ratio 7.4) [1]. The quantified difference in selectivity between Parp1-IN-17 and Olaparib is >67-fold [1].

PARP1 selectivity enzymatic assay synthetic lethality DNA repair inhibitor

Parp1-IN-17 Demonstrates 3.8-Fold Greater PARP1 Trapping Potency than Olaparib in BRCA1-Mutant Cells

In a cellular PARP1 trapping assay using MDA-MB-436 (BRCA1-mutant) cells, Parp1-IN-17 induced PARP1–DNA complex formation with an EC50 of 4.2 nM, compared to Olaparib (EC50 = 16 nM) and Talazoparib (EC50 = 0.9 nM) [1]. The quantified difference between Parp1-IN-17 and Olaparib is 3.8-fold greater trapping potency for Parp1-IN-17 [1]. Talazoparib, a known ultra-potent trapper, showed 4.7-fold higher trapping activity than Parp1-IN-17 but is associated with severe hematological toxicity due to PARP2 trapping [1].

PARP trapping synthetic lethality BRCA1 mutation cellular potency

Parp1-IN-17 Suppresses Proliferation of BRCA2-Mutant Cells with Sub-10 nM GI50, 5.3-Fold More Potent than Olaparib

In a 7-day cell viability assay (CellTiter-Glo) using DLD-1 BRCA2−/− (isogenic pair with BRCA2+/+), Parp1-IN-17 showed a GI50 of 8.2 nM in BRCA2−/− cells, while Olaparib had a GI50 of 43.5 nM under identical conditions [1]. The quantified difference is a 5.3-fold greater potency for Parp1-IN-17 [1]. In BRCA2+/+ wild-type cells, Parp1-IN-17 showed a GI50 > 10,000 nM, demonstrating a therapeutic window (selectivity index) >1,220, compared to Olaparib's selectivity index of 230 [1].

cell proliferation BRCA2 mutation antiproliferative activity synthetic lethality

Parp1-IN-17 Exhibits Favorable Mouse Pharmacokinetics with 4.1-Hour Half-Life and 45% Oral Bioavailability

In a standard mouse pharmacokinetic study (CD-1 mice, 1 mg/kg IV, 5 mg/kg PO), Parp1-IN-17 achieved a plasma half-life (t1/2) of 4.1 h, clearance (CL) of 22 mL/min/kg, and oral bioavailability (F) of 45% [1]. Under the same protocol, Olaparib showed t1/2 = 2.3 h, CL = 38 mL/min/kg, and F = 32% [1]. The quantified differences: Parp1-IN-17 has 1.8-fold longer half-life, 1.7-fold lower clearance, and 1.4-fold higher oral bioavailability compared to Olaparib [1].

pharmacokinetics oral bioavailability in vivo efficacy drug-like properties

Optimal Experimental Applications for Parp1-IN-17: From Mechanistic Studies to In Vivo Efficacy Models


Dissecting PARP1-Specific vs. Pan-PARP Functions in Homologous Recombination Repair

Use Parp1-IN-17 at 10–50 nM in cell-based assays (e.g., comet assay, γH2AX foci formation) to selectively inhibit PARP1 without confounding PARP2 engagement. The >500-fold selectivity [1] allows unambiguous attribution of synthetic lethality and replication fork stabilization to PARP1 alone, unlike Olaparib which inhibits both PARP1 and PARP2 [1]. This is critical for publications and target validation where reviewers require isoform-specific pharmacology.

In Vivo Xenograft Efficacy Studies with Reduced Hematological Toxicity

Administer Parp1-IN-17 orally at 25 mg/kg QD in BRCA1-mutant (e.g., MDA-MB-436) xenograft models. The compound's 45% oral bioavailability and 4.1 h half-life [1] support sustained target coverage without the severe thrombocytopenia observed with Talazoparib or high-dose Olaparib [1]. Use a vehicle of 0.5% methylcellulose. Monitor tumor volume and platelet counts to confirm the improved therapeutic index.

Combination Screening with DNA-Damaging Agents or ATR Inhibitors

Leverage Parp1-IN-17's sub-10 nM GI50 in BRCA2−/− cells [1] to test synergy with cisplatin, temozolomide, or ATR inhibitors (e.g., AZD6738). Use fixed-ratio matrix designs (e.g., 1–1000 nM Parp1-IN-17 combined with 0.1–100 μM cisplatin) and calculate combination index (CI) via Chou-Talalay. The high selectivity index (>1,200) ensures that any observed synergy is not due to off-target cytotoxicity, increasing reproducibility across industrial screening platforms.

PARP1 Trapping Mechanism vs. Catalytic Inhibition Studies

Employ Parp1-IN-17 at 1–100 nM in MDA-MB-436 cells to quantify PARP1–DNA trapping via cellular fractionation or immunofluorescence, comparing to Olaparib (16 nM EC50) as a moderate trapper and Talazoparib (0.9 nM) as an ultra-potent trapper [1]. Parp1-IN-17's intermediate trapping EC50 (4.2 nM) allows graded modulation of trapping strength, enabling researchers to decouple catalytic inhibition from trapping in DNA repair kinetics.

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